molecular formula C14H20O2 B15279269 1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol

1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol

Katalognummer: B15279269
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: CIKGKWDSNPSMIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 2,5-dimethylphenoxy group. This compound is notable for its unique structure, which combines the properties of both cyclopentane and phenol derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2,5-dimethylphenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the cyclopentylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((2,5-Dimethylphenoxy)methyl)cyclopentane: Lacks the hydroxyl group, resulting in different chemical reactivity.

    2,5-Dimethylphenol: Lacks the cyclopentane ring, leading to different physical and chemical properties.

    Cyclopentan-1-ol: Lacks the phenoxy group, resulting in different biological activity.

Uniqueness

1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a phenoxy group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-[(2,5-dimethylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H20O2/c1-11-5-6-12(2)13(9-11)16-10-14(15)7-3-4-8-14/h5-6,9,15H,3-4,7-8,10H2,1-2H3

InChI-Schlüssel

CIKGKWDSNPSMIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.